molecular formula C22H25NO3S2 B2927669 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1705881-78-2

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2927669
CAS No.: 1705881-78-2
M. Wt: 415.57
InChI Key: OGHKARDNEJYYLZ-UHFFFAOYSA-N
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Description

The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a structurally complex molecule featuring a 1,4-thiazepan core substituted at position 7 with a benzo[d][1,3]dioxol-5-yl group. The methanone moiety is linked to a cyclopentyl ring bearing a thiophen-2-yl substituent.

Properties

IUPAC Name

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3S2/c24-21(22(8-1-2-9-22)20-4-3-12-28-20)23-10-7-19(27-13-11-23)16-5-6-17-18(14-16)26-15-25-17/h3-6,12,14,19H,1-2,7-11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHKARDNEJYYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(SCC3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that combines a benzo[d][1,3]dioxole moiety with a thiazepane ring and a thiophenyl group. This unique structure suggests potential biological activities, but comprehensive studies on its pharmacological effects remain scarce. The following sections explore the biological activity of this compound based on available literature and related compounds.

Structural Characteristics

The molecular formula of the compound is C19H18N2O5SC_{19}H_{18}N_{2}O_{5}S, with a molecular weight of approximately 374.48 g/mol. The structural features include:

  • Benzo[d][1,3]dioxole moiety : Known for its presence in various bioactive compounds.
  • Thiazepane ring : A seven-membered heterocyclic structure associated with diverse biological activities.
  • Thiophenyl group : Contributes to the electronic properties and potential reactivity of the compound.

The precise mechanism of action for this compound has not been elucidated due to a lack of focused research. However, compounds with similar structures often interact with various biological targets through mechanisms such as enzyme inhibition, receptor modulation, and interference with cellular signaling pathways.

Thiazepane Derivatives

Research on thiazepane derivatives indicates significant biological activities. For instance:

  • Antimicrobial and Anticancer Activities : Thiazepane compounds have shown promising results in inhibiting bacterial growth and cancer cell proliferation.

Benzodioxole Compounds

Compounds containing the benzo[d][1,3]dioxole moiety are known for their diverse pharmacological properties:

  • Neuroactive Properties : Some benzodioxole derivatives have been investigated for their effects on the central nervous system, acting as neuroleptics or anxiolytics.

Potential Applications

Given its structural features, this compound may find applications in:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting various diseases.
  • Pharmacology : Investigating its effects on specific biological pathways or diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

Table 1: Structural Comparison of Analogs
Compound Name (Source) Key Structural Features Molecular Weight Notable Substituents Potential Impact on Properties
Target Compound 1,4-thiazepan, 7-benzo[d][1,3]dioxol, 1-(thiophen-2-yl)cyclopentyl methanone Not provided Benzo[d][1,3]dioxol, thiophen-2-yl cyclopentyl Moderate lipophilicity due to aromatic groups; thiophene may enhance π-π interactions .
2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone 1,4-thiazepan, 7-(2-chlorophenyl), benzo[d][1,3]dioxol ethanone 389.9 2-chlorophenyl, ethanone Chlorine increases electron-withdrawing effects, potentially enhancing metabolic stability .
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone 1,1-dioxido-1,4-thiazepan, 4-methylthiazol 350.5 Sulfone group, methylthiazole Sulfone increases polarity and oxidative stability; thiazole may improve binding affinity .
Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone 1,1-dioxido-1,4-thiazepan, benzo[d]thiazol, 2-chlorophenyl 420.9 Chlorophenyl, benzo[d]thiazol Larger molecular size may hinder membrane permeability but enhance target-specific interactions .
Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone Piperazine, cyclopropane-thiophen-2-yl, benzo[d][1,3]dioxol 384.5 Cyclopropane, piperazine Cyclopropane introduces ring strain, potentially altering conformational flexibility .

Key Observations

Thiazepan Core Modifications: The target compound lacks sulfone oxidation seen in analogs , which reduces polarity but may improve membrane permeability. Substitution at position 7 of the thiazepan (e.g., 2-chlorophenyl in vs. benzo[d][1,3]dioxol in the target) influences electronic and steric properties.

Methanone-Linked Substituents: The cyclopentyl-thiophen-2-yl group in the target contrasts with cyclopropane-thiophen () or methylthiazole (). Cyclopentyl’s larger size may improve hydrophobic interactions compared to cyclopropane’s strained geometry.

Computational and Analytical Insights

  • For example, sulfone-containing analogs () may exhibit divergent target interactions despite shared cores.
  • Analytical Techniques : HPLC-ESI-MSn () and X-ray crystallography (via SHELX software, ) are critical for elucidating structural details and purity, though such data are absent for the target compound.

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